molecular formula C18H21NO2S B5838290 N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5838290
M. Wt: 315.4 g/mol
InChI Key: TXWBGVXAOMUVOY-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a methoxy group at position 2, a methylsulfanyl (SCH₃) group at position 4, and an N-benzyl-N-ethyl moiety on the amide nitrogen.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-4-19(13-14-8-6-5-7-9-14)18(20)16-11-10-15(22-3)12-17(16)21-2/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWBGVXAOMUVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-(methylsulfanyl)benzoic acid, benzylamine, and ethylamine.

    Amide Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with benzylamine and ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, leading to inhibition or activation of their activity. The presence of functional groups such as methoxy and methylsulfanyl can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzamides with Sulfamoyl Groups

  • 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (): Structural similarity: Shares the N-benzyl-N-ethyl sulfamoyl group and a benzamide core. Activity: Such heterocyclic systems are often designed for enzyme inhibition (e.g., kinase targets) due to their ability to engage in π-π stacking and polar interactions .
  • 2-Methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide (): Structural similarity: Contains identical 2-methoxy and 4-methylsulfanyl substituents. Key differences: A thiadiazole ring replaces the sulfamoyl group, linked to a 4-methoxyphenylethyl chain. Activity: Thiadiazole derivatives are known for antimicrobial and antitumor activities; the methylsulfanyl group may enhance lipophilicity and membrane penetration .

Benzamides with Heterocyclic Moieties

  • N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide (): Structural similarity: Shares the methylsulfanyl and methoxy substituents. Key differences: Incorporates a triazole ring, which can improve metabolic stability compared to linear sulfamoyl groups.

Sulfamoyl Benzamides in Drug Design

  • Sulfamoyl benzamide derivatives (): Structural similarity: Benzamide core with sulfamoyl or substituted sulfonamide groups. Key differences: These compounds lack the methylsulfanyl group but include pyrimidinyl or disubstituted aromatic systems. Activity: Demonstrated glucokinase (GK) activation via H-bond interactions between the benzamide carbonyl and Arg63 (bond distances: 2.8–3.4 Å).

Antimicrobial Activity

  • Salicylanilide-based benzamides (): Compounds with bulky/lipophilic chains (e.g., isopropyl, thiabutyl) showed potent activity against Staphylococcus aureus (MIC: 0.070–8.95 µM) and Mycobacterium tuberculosis (MIC: 18.7–35.8 µM). However, the absence of a hydroxyl group (as in salicylanilides) could reduce binding to bacterial targets .

Herbicidal Activity

  • 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide ():
    • Structural similarity : Contains a methylsulfanyl group and a benzamide core.
    • Activity : Sodium salt derivatives are used as herbicides, with improved solubility. The target compound’s N-benzyl-N-ethyl group may reduce herbicidal potency due to increased steric bulk .

Physicochemical and ADMET Properties

Lipophilicity and Solubility

  • N-oxide derivatives ():

    • N-oxidation of benzamides improves water solubility and reduces toxicity. The target compound’s tertiary amine (N-benzyl-N-ethyl) could undergo similar metabolic modifications, enhancing its pharmacokinetic profile .
  • 4-Methoxy-N-(2-nitrophenyl)benzamide derivatives ():

    • Crystallographic studies highlight the impact of substituents on molecular packing. The methylsulfanyl group in the target compound may increase crystallinity, affecting formulation stability .

Data Tables

Table 1: Structural and Activity Comparison

Compound Name Key Substituents Biological Activity Key Interactions/Notes Reference
Target Compound N-Benzyl-N-ethyl, SCH₃, 2-OCH₃ Not reported Potential lipophilicity
4-[Benzyl(ethyl)sulfamoyl]benzamide Oxadiazole, 4-OCH₃ Enzyme inhibition (predicted) π-π stacking, H-bonding
2-Methoxy-4-(methylsulfanyl)-thiadiazole Thiadiazole, 4-OCH₃-phenylethyl Antimicrobial (predicted) Enhanced membrane penetration
Sulfamoyl benzamides (GK activators) Pyrimidinyl, sulfamoyl Glucokinase activation H-bond with Arg63 (2.8–3.4 Å)

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility Key ADMET Feature
Target Compound ~345 g/mol ~3.5 Low (hydrophobic) Potential CYP metabolism
Sodium salt herbicidal benzamide ~400 g/mol ~2.8 High Improved formulation
Salicylanilide diamide (3e) ~419 g/mol ~4.0 Moderate Microbicidal activity

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